ethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanoate
CAS No.: 1707232-65-2
Cat. No.: VC11601493
Molecular Formula: C11H21NO4
Molecular Weight: 231.29 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1707232-65-2 |
|---|---|
| Molecular Formula | C11H21NO4 |
| Molecular Weight | 231.29 g/mol |
| IUPAC Name | ethyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
| Standard InChI | InChI=1S/C11H21NO4/c1-6-8(9(13)15-7-2)12-10(14)16-11(3,4)5/h8H,6-7H2,1-5H3,(H,12,14)/t8-/m1/s1 |
| Standard InChI Key | JFAPXRSEKIGSOM-MRVPVSSYSA-N |
| Isomeric SMILES | CC[C@H](C(=O)OCC)NC(=O)OC(C)(C)C |
| Canonical SMILES | CCC(C(=O)OCC)NC(=O)OC(C)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture and Stereochemistry
Ethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanoate possesses a stereogenic center at the C2 position, conferring the (R)-configuration. The Boc group [(tert-butoxy)carbonyl] shields the amine functionality, while the ethyl ester enhances solubility in organic solvents. Key structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C11H21NO4 |
| Molecular Weight | 231.29 g/mol |
| IUPAC Name | Ethyl (2R)-2-[(tert-butoxycarbonyl)amino]butanoate |
| Optical Rotation (α) | +12.5° (c=1, CHCl3) |
| Boiling Point | 132–135°C (0.1 mmHg) |
The Boc group’s steric bulk (tert-butyl moiety) prevents undesired side reactions during peptide elongation, while the ethyl ester balances lipophilicity and reactivity .
Spectroscopic Characterization
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NMR (CDCl3):
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IR (KBr): 1745 cm⁻¹ (ester C=O), 1689 cm⁻¹ (Boc C=O), 1520 cm⁻¹ (N–H bend).
Synthesis and Stereocontrol Strategies
Enantioselective Synthesis via Organocatalysis
A landmark procedure from Organic Syntheses (2018) details the enantioselective addition of tert-butyl (tert-butyldimethylsilyl)oxycarbamate to ethyl trans-4-oxo-2-butenoate using a chiral diphenylprolinol catalyst . Key steps include:
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Catalyst Preparation:
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Asymmetric Addition:
Alternative Routes
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Esterification of Boc-Protected Aminobutyric Acid:
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Boc-2-aminobutyric acid reacts with ethanol via Steglich esterification (DCC, DMAP, CH2Cl2), yielding 89–92% product.
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Enzymatic Resolution:
Applications in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS)
The Boc group’s acid-labile nature (cleaved with TFA) allows iterative deprotection-resin coupling cycles. Comparative studies show:
| Protecting Group | Deprotection Reagent | Compatibility with SPPS |
|---|---|---|
| Boc | TFA | Excellent |
| Fmoc | Piperidine | Moderate |
Ethyl (2R)-2-Boc-amino butanoate integrates into β-peptides and foldamers, exhibiting enhanced metabolic stability over L-α-amino acids .
Cyclic Peptide Architectures
The compound serves as a precursor to cyclic hydroxylamines, enabling access to proline analogs like (S)-N-Boc-5-oxaproline—a key component in KAHA ligation methodologies .
Pharmaceutical Applications
Sacubitril Intermediate
As a structural analog, ethyl (2R)-2-Boc-amino butanoate contributes to the synthesis of sacubitril (LCZ696), a neprilysin inhibitor. Critical steps include:
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Hydrogenation:
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Deprotection-Coupling:
Antibacterial Agents
Derivatives bearing sulfonyl groups (e.g., Boc-Met(O2)-OH) demonstrate potent activity against Staphylococcus aureus (MIC = 2 µg/mL) .
| Parameter | Recommendation |
|---|---|
| Storage | –20°C under inert atmosphere |
| Stability | >2 years (desiccated) |
| PPE | Nitrile gloves, fume hood |
| Disposal | Incineration (EPA Method 5050) |
Exposure risks include respiratory irritation (LD50 oral, rat: 2,300 mg/kg).
Recent Advances and Future Directions
Recent innovations focus on:
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Flow Chemistry: Continuous-flow hydrogenation reduces reaction times to 2 hours .
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Biocatalytic Approaches: Engineered transaminases achieve dynamic kinetic resolution (99% ee, 90% yield) .
Ethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanoate remains pivotal in asymmetric synthesis, with emerging roles in PROTACs and antibody-drug conjugates. Future research may explore its utility in stereocontrolled C–H functionalization and metalloenzyme mimics.
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